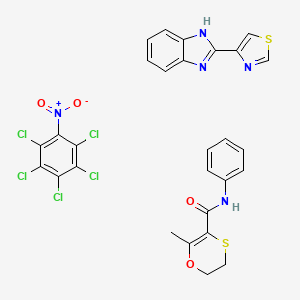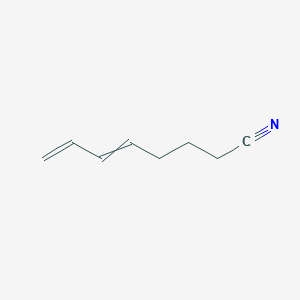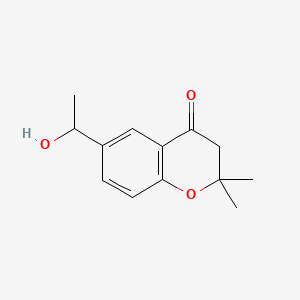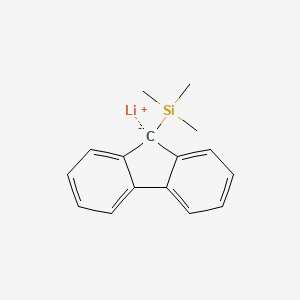
lithium;fluoren-9-id-9-yl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;fluoren-9-id-9-yl(trimethyl)silane is a compound that combines the properties of lithium, fluorene, and trimethylsilane. This compound is known for its unique structural features and its applications in various fields, including organic synthesis and material science. The presence of lithium and trimethylsilane groups in the molecule imparts distinctive reactivity and stability, making it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of lithium;fluoren-9-id-9-yl(trimethyl)silane typically involves the reaction of fluoren-9-yl(trimethyl)silane with a lithium reagent. One common method is the reaction of fluoren-9-yl(trimethyl)silane with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to form the desired lithium compound . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products and to prevent side reactions.
Análisis De Reacciones Químicas
Lithium;fluoren-9-id-9-yl(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluoren-9-yl(trimethyl)silane derivatives.
Aplicaciones Científicas De Investigación
Lithium;fluoren-9-id-9-yl(trimethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds, which are important in the development of new organic materials and pharmaceuticals.
Material Science: The compound is utilized in the synthesis of novel materials with unique electronic and optical properties, such as blue phosphorescent OLEDs.
Mecanismo De Acción
The mechanism of action of lithium;fluoren-9-id-9-yl(trimethyl)silane involves the interaction of the lithium cation with various molecular targets. The lithium ion can coordinate with electron-rich sites on the molecule, facilitating the formation of new bonds and stabilizing reactive intermediates. The trimethylsilane group provides steric protection and enhances the stability of the compound, allowing it to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
Lithium;fluoren-9-id-9-yl(trimethyl)silane can be compared with other similar compounds, such as:
Trimethylsilylfluorene: This compound lacks the lithium component but shares similar structural features with fluoren-9-id-9-yl(trimethyl)silane.
Trimethyl(trifluoromethyl)silane:
Trimethyl(phenyl)silane: This compound has a phenyl group instead of the fluorene moiety, leading to different chemical properties and applications.
This compound stands out due to its unique combination of lithium, fluorene, and trimethylsilane, which imparts distinctive reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
75191-00-3 |
|---|---|
Fórmula molecular |
C16H17LiSi |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
lithium;fluoren-9-id-9-yl(trimethyl)silane |
InChI |
InChI=1S/C16H17Si.Li/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16;/h4-11H,1-3H3;/q-1;+1 |
Clave InChI |
WSDJWNCTJUAJBA-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)[C-]1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


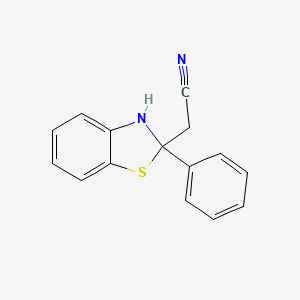
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)
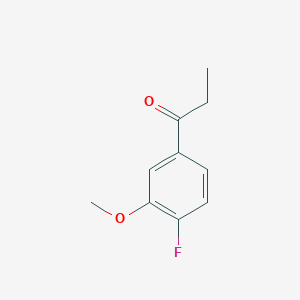

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)

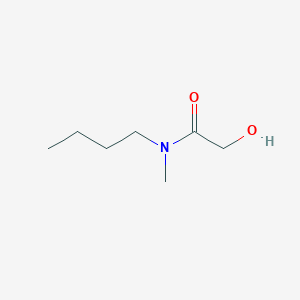
![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)

